

Melting point reference for 4-Methyl-4-phenylcyclohexan-1-amine HCl

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Compound of Interest

Compound Name: 4-Methyl-4-phenylcyclohexan-1-amine
Cat. No.: B13089803

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Characterization Guide: 4-Methyl-4-phenylcyclohexan-1-amine HCl Melting Point Reference & Structural Comparison Executive Summary

4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS: 56327-27-6) is a critical gem-disubstituted cyclohexane intermediate, often utilized in the synthesis of CNS-active agents (e.g., analgesic or antidepressant scaffolds).^{[1][2]} Unlike simple monosubstituted cyclohexylamines, the quaternary carbon at position C4 introduces significant steric rigidity, influencing both the melting point (MP) and solubility profile.

This guide addresses the data gap in public literature regarding its specific melting point by establishing a comparative reference framework against structurally validated analogs. It provides a standardized protocol for experimentally determining the MP to certify lot purity.

Technical Identity & Specifications

| Parameter | Specification |
|------------------------|--|
| Chemical Name | 4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride |
| CAS Number (HCl) | 56327-27-6 |
| CAS Number (Free Base) | 339547-85-2 |
| Molecular Formula | $C_{13}H_{19}N$ [1][2] · HCl |
| Molecular Weight | 225.76 g/mol |
| Physical Form | White to Off-White Crystalline Solid |
| Isomerism | Exists as cis and trans isomers (relative to the amino and phenyl groups). |

Comparative Melting Point Analysis

Due to the specialized nature of this intermediate, a single "textbook" melting point is rarely cited in open catalogs. To validate your sample, you must compare it against the Structural Reference Standards listed below. The gem-disubstitution (Methyl + Phenyl) typically elevates the melting point compared to mono-substituted analogs due to increased lattice energy and conformational locking.[1][2]

Reference Standard Comparison Table

| Compound | Structure | CAS (HCl Salt) | Melting Point (Lit.) | Comparative Logic |
|----------------|--------------------|----------------|-----------------------------------|---|
| Target Analyte | 4-Methyl-4-phenyl- | 56327-27-6 | Experimental Determination Req'd. | Expected Range: 240–280°C (Dec.) The quaternary C4 center increases rigidity vs. the methyl-only analog. ^{[1][2]} |
| Analog A | trans-4-Methyl- | 33483-65-7 | 260–263°C [1] | Baseline: The phenyl group adds significant molecular weight and π -stacking potential, likely maintaining or increasing this high MP. ^{[1][2]} |
| Analog B | 4-Phenyl- | 40504-25-4 | >200°C (Solid) [2] | Steric Check: Lacks the C4-methyl lock. ^{[1][2]} The target compound's gem-methyl group restricts ring flipping, favoring a higher, sharper MP range. |
| Analog C | Cyclohexylamine | 4998-76-9 | 205–207°C | Control: Simple salt. ^{[1][2]} Significant deviation (>40°C) is |

expected due to the lipophilic C4 substituents.

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Technical Insight: If your sample melts below 230°C, suspect significant impurities (e.g., residual solvent, cis/trans isomer mixtures) or that it exists as the Free Base (which typically melts <50°C or is liquid).

Experimental Protocol: Melting Point Determination

Objective: To determine the precise melting point and decomposition onset for CAS 56327-27-6 using a self-validating heating ramp.

Equipment

- Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).
- Standard: Caffeine (MP 235°C) or Phenolphthalein (MP 260°C) for calibration.

Step-by-Step Methodology

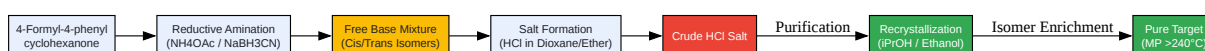
- Sample Preparation:
 - Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture (HCl salts are prone to clumping).
 - Grind the sample to a fine, uniform powder.
 - Fill the capillary tube to a height of 3 mm. Compact by tapping.
- Fast Ramp (Scouting Run):
 - Start Temp: 150°C.

- Rate: 10°C/min.
- Goal: Identify the approximate melting zone (e.g., if onset is seen at 255°C).
- Precise Ramp (Validation Run):
 - Start Temp: 20°C below the "Scouting" onset (e.g., 235°C).
 - Ramp Rate: 1.0°C/min (Critical for accurate equilibrium).
 - Observation: Record three points:
 - : First visible liquid meniscus.
 - : Complete liquefaction (clear point).
 - : Any browning or gas evolution (Decomposition).
- Acceptance Criteria:
 - Range: The

should be < 2.0°C. A wider range indicates isomeric impurity (cis/trans mixture).

Synthesis & Purification Workflow

Understanding the origin of the compound helps predict impurity profiles affecting the melting point.



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Figure 1: Typical synthesis pathway. The recrystallization step is critical for separating the cis/trans isomers, which distinct melting points.

References

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